molecular formula C10H19NO2 B14475425 Methyl 2-diethylamino-3-methyl-but-3-enoate CAS No. 70096-86-5

Methyl 2-diethylamino-3-methyl-but-3-enoate

Cat. No.: B14475425
CAS No.: 70096-86-5
M. Wt: 185.26 g/mol
InChI Key: OQSYMKVWRZTWAX-UHFFFAOYSA-N
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Description

Methyl 2-diethylamino-3-methyl-but-3-enoate is an organic compound with a unique structure that includes both an ester and an amino group. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-diethylamino-3-methyl-but-3-enoate typically involves the esterification of 2-diethylamino-3-methyl-but-3-enoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method ensures high efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-diethylamino-3-methyl-but-3-enoate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Methyl 2-diethylamino-3-methyl-but-3-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-diethylamino-3-methyl-but-3-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amino group can participate in hydrogen bonding and other interactions with biological molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-methyl-2-butenoate
  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • 3-methylbutyl 3-methylbut-2-enoate

Uniqueness

Methyl 2-diethylamino-3-methyl-but-3-enoate is unique due to the presence of both an ester and an amino group in its structure. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only contain one functional group.

Properties

CAS No.

70096-86-5

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(diethylamino)-3-methylbut-3-enoate

InChI

InChI=1S/C10H19NO2/c1-6-11(7-2)9(8(3)4)10(12)13-5/h9H,3,6-7H2,1-2,4-5H3

InChI Key

OQSYMKVWRZTWAX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(=C)C)C(=O)OC

Origin of Product

United States

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